molecular formula C16H13F4NO2 B5273901 N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B5273901
M. Wt: 327.27 g/mol
InChI Key: MMVHMJSOTBUWQW-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups These functional groups are known for their significant impact on the compound’s chemical properties, including increased stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The initial step involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas and trifluoromethyl iodide.

    Acylation Reaction: The fluorinated aromatic intermediate is then subjected to an acylation reaction with 2-(2-methoxyphenyl)acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with nucleophiles replacing fluorine atoms.

Scientific Research Applications

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with enhanced chemical and thermal stability.

Mechanism of Action

The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: A related compound with similar fluorinated aromatic structure but different functional groups.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Another fluorinated aromatic compound with two trifluoromethyl groups.

Uniqueness

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide is unique due to the combination of fluorine, trifluoromethyl, and methoxy groups in its structure. This unique combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various scientific applications.

Properties

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO2/c1-23-14-5-3-2-4-10(14)8-15(22)21-13-9-11(16(18,19)20)6-7-12(13)17/h2-7,9H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVHMJSOTBUWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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